molecular formula C18H13Cl2N3O3 B3035747 1-benzyl-N-(3,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338412-54-7

1-benzyl-N-(3,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No. B3035747
CAS RN: 338412-54-7
M. Wt: 390.2 g/mol
InChI Key: YXMJZKOJBRACQD-UHFFFAOYSA-N
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Description

1-benzyl-N-(3,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C18H13Cl2N3O3 and its molecular weight is 390.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analgesic Properties

  • The analgesic properties of related pyrimidinecarboxamide derivatives have been investigated. Methylation of the pyridine moiety in these compounds was studied to enhance their analgesic properties. Para-substituted derivatives, in particular, showed increased biological activity (Ukrainets et al., 2015).

Antimicrobial Activity

  • Studies have synthesized novel derivatives of thieno[2,3-d]pyrimidine-carboxamides, demonstrating significant antimicrobial activity against various bacterial strains and fungi. These compounds were more effective than reference drugs like streptomycin and metronidazole against certain test strains (Kolisnyk et al., 2015).

Antifungal and Antitumor Agents

  • Research into 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase (TS) has highlighted their potential as antitumor and antibacterial agents. These compounds have shown significant potency against human TS, offering insights into new therapeutic avenues (Gangjee et al., 1996; 1997).

Supramolecular Aggregation and Conformational Features

  • Structural modifications in thiazolo[3, 2-a]pyrimidines lead to changes in supramolecular aggregation. This study provides insights into the conformational features of these compounds, relevant for understanding their interaction patterns and potential applications (Nagarajaiah & Begum, 2014).

Synthesis of Biologically Active Compounds

  • Novel synthesis methods have been developed for various benzyl and pyrimidine derivatives, showing potential biological activity. These methods contribute to the broader field of medicinal chemistry and drug development (Abu‐Hashem et al., 2020; Bakhite et al., 2005; Göker et al., 2005).

Catalyst-Free Synthesis Techniques

  • A catalyst-free synthesis approach for functionalized benzo[6,7]chromeno[2,3-d]pyrimidine-triones has been developed. This method emphasizes eco-friendly, efficient production of pharmaceutically relevant compounds (Brahmachari & Nayek, 2017).

properties

IUPAC Name

3-benzyl-N-(3,4-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O3/c19-13-7-6-12(8-14(13)20)21-17(25)15-9-16(24)23(18(26)22-15)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMJZKOJBRACQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-N-(3,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
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1-benzyl-N-(3,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
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1-benzyl-N-(3,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

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